1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one
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Overview
Description
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one is an organic compound that features a trifluoromethyl group attached to an ethanone backbone, with a bromo and methyl substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one typically involves the reaction of 4-bromo-3-methylbenzaldehyde with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Oxidation Reactions: Use oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Scientific Research Applications
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and anticancer properties.
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromo and methyl substituents contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
- 4-Bromo-3-methylphenol
- 4-Bromo-3-methylbenzaldehyde
- 4-Bromo-3-methylbenzoic acid
Comparison: 1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more suitable for specific applications in medicinal chemistry and material science .
Properties
CAS No. |
1554118-49-8 |
---|---|
Molecular Formula |
C9H6BrF3O |
Molecular Weight |
267 |
Purity |
95 |
Origin of Product |
United States |
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